molecular formula C9H5NO4 B1629182 2,3-Dioxoindoline-4-carboxylic acid CAS No. 41704-95-4

2,3-Dioxoindoline-4-carboxylic acid

Cat. No. B1629182
CAS RN: 41704-95-4
M. Wt: 191.14 g/mol
InChI Key: ZTBVJLXMEWWFHD-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-4-carboxylic acid (DICA) is an important organic compound that has a wide range of applications in various fields. It is a versatile compound that can be used in the synthesis of various compounds, as a catalyst in various reactions, and as a reagent in various scientific experiments.

Scientific Research Applications

  • NMDA Receptor Antagonism : 2-Carboxytetrahydroquinoline derivatives, including those related to 2,3-Dioxoindoline-4-carboxylic acid, have been synthesized and evaluated for their ability to antagonize the glycine site on the NMDA receptor. This suggests potential applications in neuropharmacology (Carling et al., 1992).

  • Crystal Structure and Stability : Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, closely related to 2,3-Dioxoindoline-4-carboxylic acid, have been studied for their crystal structure, revealing intramolecular hydrogen bonds that could explain their stability. This has implications for understanding the structural characteristics of similar compounds (Malamidou-Xenikaki et al., 2008).

  • Dioxovanadium(V) Complex Formation : Research has shown that 4,8-Dihydroxyquinoline-2-carboxylic acid, similar to 2,3-Dioxoindoline-4-carboxylic acid, can act as a tridentate ligand in complexation with dioxovanadium(V). This is significant for the study of metal-ligand interactions in coordination chemistry (Moriuchi et al., 2007).

  • Cytotoxicity Against Cancer Cell Lines : Certain 1,3-dioxoindan-2-carboxylic acid arylamides have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Jung et al., 2004).

  • Polymer Synthesis and Characterization : The diacid chloride of 1,3-dioxoisoindoline-5-carboxylic acid, related to 2,3-Dioxoindoline-4-carboxylic acid, has been used to synthesize new unsaturated polyamide-imides. These polymers demonstrate significant thermal stability and solubility in polar solvents, indicating potential applications in materials science (Maiti & Ray, 1983).

  • Anti-Inflammatory Action : A study on 2,3-dioxoindoline showed its effectiveness in inhibiting mouse ear swelling and rat hind paw edema, indicating its potential as an anti-inflammatory agent (Huang, 2008).

properties

IUPAC Name

2,3-dioxo-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVJLXMEWWFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632686
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dioxoindoline-4-carboxylic acid

CAS RN

41704-95-4
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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